1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride

Description

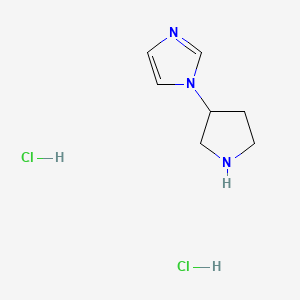

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS: 1312784-53-4) is a heterocyclic compound featuring an imidazole ring linked to a pyrrolidine moiety, with two hydrochloride counterions enhancing its solubility . This compound is classified as a building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules targeting neurological or receptor-based pathways due to its nitrogen-rich structure . Its molecular formula is C₇H₁₂N₃·2HCl, with a molecular weight of 218.1 g/mol (calculated). The dihydrochloride salt form ensures improved aqueous solubility, critical for pharmaceutical applications .

Propriétés

IUPAC Name |

1-pyrrolidin-3-ylimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-8-5-7(1)10-4-3-9-6-10;;/h3-4,6-8H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXICJEFNOWSYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride typically involves the construction of the pyrrolidine and imidazole rings followed by their combination. One common synthetic route includes:

Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, such as ring closure reactions.

Combination with Imidazole: The imidazole ring is then introduced through a substitution reaction, where the pyrrolidine ring is functionalized to allow for the attachment of the imidazole moiety.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Analyse Des Réactions Chimiques

1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine or imidazole rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole Dihydrochloride

- Structure : Differs by a methyl group at the imidazole N1-position and a pyrrolidin-2-yl substituent.

- Applications : Used in drug discovery for central nervous system (CNS) targets due to pyrrolidine’s conformational flexibility .

Table 1: Structural and Functional Comparison

| Compound | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| 1-(3-Pyrrolidinyl)-1H-imidazole diHCl | Pyrrolidin-3-yl, no methyl | C₇H₁₂N₃·2HCl | Neurological research |

| 1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole diHCl | Pyrrolidin-2-yl, N1-methyl | C₈H₁₄N₃·2HCl | CNS drug discovery |

1-(Azetidin-3-yl)-1H-imidazole Hydrochloride

- Structure : Replaces pyrrolidinyl with azetidinyl (4-membered ring), reducing ring flexibility.

- Properties : Molecular formula C₆H₁₀N₃·HCl ; smaller ring size may enhance metabolic stability but reduce binding affinity to certain receptors .

- Applications : Explored as a scaffold for kinase inhibitors due to azetidine’s strained geometry .

Medetomidine Hydrochloride

- Structure: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride. Features an aromatic substituent instead of pyrrolidine.

- Properties : Molecular weight 236.7 g/mol ; lipophilic aromatic group enhances blood-brain barrier penetration.

- Applications: Clinically used as a sedative (α2-adrenoreceptor agonist) .

Table 2: Pharmacological Comparison

| Compound | Key Functional Groups | Therapeutic Use |

|---|---|---|

| 1-(3-Pyrrolidinyl)-1H-imidazole diHCl | Pyrrolidine, diHCl salt | Research tool (receptor studies) |

| Medetomidine HCl | 2,3-Dimethylphenyl, monohCl | Sedation (α2-adrenoceptor agonist) |

Berotralstat Dihydrochloride

1-(1-Methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Structure : Pyrrolidine-3-carboxylic acid substituent introduces hydrogen-bonding capacity.

- Applications : Candidate for enzyme inhibition due to acidic moiety .

Activité Biologique

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, with the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of approximately 210.10 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring attached to an imidazole moiety, which enhances its solubility in aqueous environments due to the presence of two hydrochloride groups. This structural combination is significant as both imidazole and pyrrolidine derivatives are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies have shown its capability as an anti-inflammatory agent, indicating a broad therapeutic potential.

Anticancer Properties

Imidazole derivatives have been studied extensively for their anticancer activities. A review highlighted that many imidazole compounds exhibit significant potency against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 80–200 nM against HCT-15, HT29, HeLa, and MDA-MB-468 cells . Although specific data on this compound's anticancer activity is limited, its structural similarities to other active compounds suggest it may possess similar properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Its ability to inhibit tubulin polymerization has been noted in related compounds, which is crucial for cancer treatment as it can disrupt cell division . Additionally, its interaction with neurotransmitter receptors may modulate various signaling pathways associated with mood regulation.

Synthesis

The synthesis of this compound typically involves the construction of the pyrrolidine and imidazole rings through well-established organic reactions. The synthesis process ensures high yields and purity, making it suitable for laboratory and pharmaceutical applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(3-Pyrrolidinyl)-1H-imidazole | Similar imidazole structure | Potentially different receptor selectivity |

| 1-(2-Pyrimidinyl)-1H-imidazole | Contains a pyrimidine instead of pyrrolidine | Different pharmacological profile |

| 2-(3-Pyrrolidinyl)-4(3H)-quinazolinone | Combines quinazoline with a pyrrolidine | Enhanced activity against specific cancer cell lines |

This table illustrates how this compound stands out through its specific receptor interactions and potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, and how can experimental parameters be optimized?

Methodological Answer: The synthesis of imidazole derivatives often involves modular strategies, such as:

- Base-mediated coupling : Reacting pyrrolidine-containing precursors with imidazole derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- AI-driven retrosynthesis : Tools like Pistachio or Reaxys can propose feasible routes by analyzing reaction databases. For example, coupling pyrrolidine with imidazole via a one-step nucleophilic substitution, guided by AI-predicted plausibility scores >0.9 .

Q. Optimization Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 25–50°C | |

| Solvent | Dichloromethane or THF | |

| Reaction Time | 4–12 hours |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Emergency Procedures :

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm pyrrolidine and imidazole ring connectivity (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 230.1) .

- X-ray Crystallography : If single crystals are obtainable, resolve bond angles and dihedral angles to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

- Dose-Response Analysis : Perform IC/EC assays in triplicate to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .

- Cell Line Validation : Cross-check activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends or confounding variables (e.g., solvent polarity effects) .

Q. What computational tools are available for designing novel derivatives with enhanced pharmacological properties?

Methodological Answer:

- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to simulate transition states and optimize reaction conditions .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with MD simulations in GROMACS .

- ADMET Prediction : Platforms like SwissADME assess solubility, permeability, and toxicity profiles prior to synthesis .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

Methodological Answer:

- Kinetic Studies : Determine rate constants (e.g., pseudo-first-order kinetics) to select batch vs. flow reactors. For exothermic reactions, use jacketed reactors with temperature control .

- Mixing Efficiency : Computational fluid dynamics (CFD) models optimize impeller design to minimize byproducts .

- Separation Technologies : Integrate membrane filtration or centrifugation for HCl removal during workup .

Q. What experimental design strategies minimize variability in biological assays evaluating this compound?

Methodological Answer:

- Factorial Design : Use a 2 factorial approach to test variables (e.g., pH, temperature, concentration) and identify interactions .

- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and solvent-only controls .

- Blinded Analysis : Randomize sample processing to reduce observer bias .

Q. How can researchers validate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 3–9) at 40°C for 7 days; monitor imidazole ring integrity via FTIR .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.